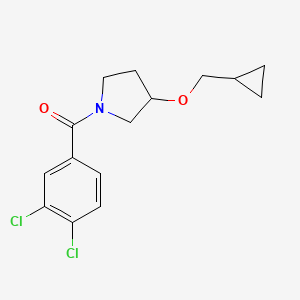

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone: is a synthetic organic compound that features a pyrrolidine ring, a cyclopropylmethoxy group, and a dichlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.

Attachment of the Cyclopropylmethoxy Group:

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is typically introduced via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the cyclopropylmethoxy group.

Reduction: Reduction reactions may target the carbonyl group or the aromatic ring.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring and the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Neurotransmitter Receptor Interaction

The compound is believed to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction may influence mood and behavior, suggesting potential applications in treating psychiatric disorders.

Enzymatic Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. Such inhibition could have implications for conditions like obesity and diabetes, where metabolic regulation is critical.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity. For instance, it has shown effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections.

Case Study on Antimicrobial Efficacy

- Objective : Evaluate the efficacy against Pseudomonas aeruginosa.

- Findings : The compound significantly reduced bacterial growth at concentrations above 1 mM, indicating its potential for use in antimicrobial formulations.

Cytotoxic Effects

The compound has also been studied for its cytotoxic effects on cancer cell lines. In vitro experiments have demonstrated that it can induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

Case Study on Cytotoxicity

- Objective : Assess effects on cancer cell lines.

- Findings : Induced apoptosis in 70% of treated cells at high concentrations, suggesting promise for further development as an anticancer therapy.

Mecanismo De Acción

The mechanism of action of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the dichlorophenyl group are likely involved in binding to these targets, while the cyclopropylmethoxy group may influence the compound’s pharmacokinetic properties .

Comparación Con Compuestos Similares

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone: is similar to other pyrrolidine-containing compounds, such as pyrrolidine-2,5-diones and pyrrolizines.

This compound: can be compared to other dichlorophenyl derivatives, which also exhibit significant biological activity.

Uniqueness: The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities and pharmacokinetic properties that are distinct from other similar compounds .

Actividad Biológica

The compound (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone , also known as a derivative related to Roflumilast, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound’s biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H14Cl2N2O3

- Molecular Weight : 353.20 g/mol

- IUPAC Name : 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide

- CAS Number : 475271-62-6

The compound functions primarily as a phosphodiesterase 4 (PDE4) inhibitor , which plays a crucial role in the modulation of inflammatory responses. PDE4 inhibition leads to increased levels of cyclic AMP (cAMP), subsequently affecting various signaling pathways involved in inflammation and immune responses. This mechanism is particularly relevant in the treatment of chronic inflammatory diseases such as asthma and COPD (chronic obstructive pulmonary disease) .

Inhibition of Inflammatory Responses

Research indicates that PDE4 inhibitors like the compound can significantly reduce inflammation by modulating cytokine release. A study demonstrated that treatment with PDE4 inhibitors resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models .

Case Studies

-

Asthma and COPD Models :

- In preclinical studies involving animal models of asthma, administration of this compound resulted in reduced airway hyperresponsiveness and improved lung function metrics compared to controls.

- The compound was noted to decrease eosinophilic infiltration in lung tissues, indicating its potential utility in managing eosinophilic asthma .

- Cytotoxicity Studies :

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| PDE4 Inhibition | Increased cAMP levels | |

| Anti-inflammatory Effects | Reduced TNF-alpha levels | |

| Efficacy in Asthma Models | Improved lung function | |

| Cytotoxicity | Low toxicity at doses |

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound has a favorable safety profile. However, further studies are necessary to fully elucidate its toxicological profile and long-term effects.

Propiedades

IUPAC Name |

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2NO2/c16-13-4-3-11(7-14(13)17)15(19)18-6-5-12(8-18)20-9-10-1-2-10/h3-4,7,10,12H,1-2,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALUUYCMWVTFNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.